molecular formula C19H21NO2S2 B7765886 Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone CAS No. 1029104-30-0

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone

Cat. No.: B7765886
CAS No.: 1029104-30-0
M. Wt: 359.5 g/mol
InChI Key: VQVZNHJPGJZCGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-tert-butylsulphanylphenylmethyl chloride with 4-methylphenyl sulphone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or alcohols under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulphone group can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The sulphone group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone
  • Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulfide
  • Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulfoxide

Uniqueness

This compound is unique due to the presence of both the isocyano and sulphone groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-tert-butylsulfanyl-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S2/c1-14-10-12-15(13-11-14)24(21,22)18(20-5)16-8-6-7-9-17(16)23-19(2,3)4/h6-13,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVZNHJPGJZCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136109
Record name 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029104-30-0
Record name 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029104-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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